molecular formula C10H7NaO8S2 B14670458 3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt CAS No. 51690-40-5

3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt

Cat. No.: B14670458
CAS No.: 51690-40-5
M. Wt: 342.3 g/mol
InChI Key: RBOYAXSCIXMVOY-UHFFFAOYSA-M
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Description

3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt is a chemical compound with the molecular formula C10H8Na2O8S2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its high solubility in water and its ability to form stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt typically involves the sulfonation of naphthalene derivatives. One common method includes the reaction of 3,6-dihydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions often require controlled temperatures and specific concentrations of reagents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye and pigment production.

    Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photographic developers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various naphthoquinones, hydroquinones, and substituted naphthalene derivatives. These products have applications in dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis .

Scientific Research Applications

3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as in the detection of metal ions in analytical chemistry and as a chelating agent in industrial processes. The compound’s hydroxyl and sulfonic acid groups play a crucial role in its reactivity and ability to form complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt is unique due to its specific arrangement of hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring strong chelating agents and stable metal complexes .

Properties

CAS No.

51690-40-5

Molecular Formula

C10H7NaO8S2

Molecular Weight

342.3 g/mol

IUPAC Name

sodium;3,6-dihydroxy-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C10H8O8S2.Na/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);/q;+1/p-1

InChI Key

RBOYAXSCIXMVOY-UHFFFAOYSA-M

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)O)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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